Didocosyl succinate

Description

Succinate esters are derivatives of succinic acid, characterized by the esterification of one or both carboxylic acid groups with alcohol moieties. These compounds exhibit diverse physicochemical properties and applications, ranging from pharmaceuticals to industrial solvents. Key compounds include Diethyl Succinate, Doxylamine Succinate, Dioctyl Sodium Sulfosuccinate, Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS), and Dimethyl Succinate .

Properties

CAS No. |

13475-47-3 |

|---|---|

Molecular Formula |

C48H94O4 |

Molecular Weight |

735.3 g/mol |

IUPAC Name |

didocosyl butanedioate |

InChI |

InChI=1S/C48H94O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |

InChI Key |

IKGRKXISYLAKAJ-UHFFFAOYSA-N |

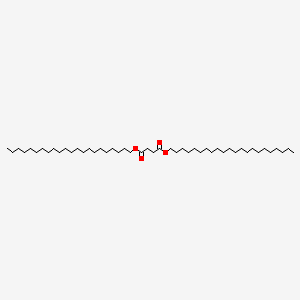

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl succinate can be synthesized through the esterification of succinic acid with didocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of high-purity reactants and optimized reaction conditions ensures the efficient production of the compound. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Didocosyl succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Pharmaceutical Applications

Didocosyl succinate has potential applications in drug formulation due to its ability to modulate membrane fluidity and permeability. This property can enhance drug absorption and efficacy, particularly for hydrophobic drugs. Research indicates that similar compounds can influence lipid bilayer properties, suggesting that this compound may improve drug delivery systems by facilitating the transport of active pharmaceutical ingredients across biological membranes.

Cosmetic Industry

In cosmetics, this compound is valued for its emollient properties. Its hydrophobic nature makes it suitable for formulations requiring moisture retention and skin barrier enhancement. It is often incorporated into creams, lotions, and other topical products to improve texture and skin feel while providing long-lasting hydration.

Food Industry

This compound serves as an emulsifier and stabilizer in food products. Its ability to enhance the texture and stability of emulsions makes it beneficial in sauces, dressings, and dairy products. The compound's safety profile aligns with food-grade standards, allowing its use in various consumables.

Data Table: Comparison of Similar Compounds

| Compound Name | Formula | Unique Features | Applications |

|---|---|---|---|

| This compound | Long carbon chain; high hydrophobicity | Pharmaceuticals, Cosmetics | |

| Diethyl Succinate | Shorter carbon chain; versatile chemical | Solvent, Intermediate | |

| Dodecyl Succinate | Similar structure but shorter chain | Cosmetics | |

| Hexadecyl Succinate | Intermediate chain length; potential surfactant | Lubricants | |

| Octadecyl Succinate | Longer chain; used in lubricants | Industrial applications |

Case Study 1: Drug Delivery Enhancement

A study investigated the effects of this compound on the permeability of a poorly soluble drug across lipid membranes. Results indicated that formulations containing this compound significantly improved drug absorption compared to control formulations without the compound. The study concluded that this compound could be an effective excipient in enhancing bioavailability for lipophilic drugs.

Case Study 2: Cosmetic Formulation Stability

In a comparative analysis of moisturizing creams, those containing this compound demonstrated superior stability and skin feel compared to those using traditional emollients. Participants reported enhanced hydration levels over a four-week period, highlighting the compound's effectiveness as a cosmetic ingredient.

Mechanism of Action

The mechanism of action of didocosyl succinate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Diethyl Succinate

Doxylamine Succinate

Dioctyl Sodium Sulfosuccinate

HPMCAS

- Role : Polymer carrier for amorphous solid dispersions in drug formulations.

- Research Insight: Substitution levels (acetyl/succinoyl ratio) directly impact drug dissolution rates. For example, HPMCAS-L (low substitution) shows faster initial drug release compared to HPMCAS-H .

Dimethyl Succinate

- Role : Intermediate in polyester production.

- Chemical Behavior : Undergoes hydrolysis to regenerate succinic acid, useful in biodegradable plastics .

Research Findings and Innovations

- HPMCAS in Drug Delivery: HPMCAS-based solid dispersions significantly enhance the bioavailability of poorly soluble drugs like itraconazole and felodipine. Dissolution studies in simulated intestinal fluid (FaSSIF) show sustained supersaturation for >4 hours . Grades with higher succinoyl content (e.g., HPMCAS-H) exhibit better precipitation inhibition due to stronger drug-polymer interactions .

Dioctyl Sodium Sulfosuccinate Toxicity :

Diethyl Succinate in Green Chemistry :

- Recognized as a safer alternative to phthalate plasticizers in polymer production due to low toxicity and biodegradability .

Biological Activity

Didocosyl succinate, a derivative of succinic acid, has garnered attention due to its diverse biological activities, particularly in metabolic and inflammatory processes. This article explores the biological activity of this compound, summarizing key findings from recent research, case studies, and potential applications.

Overview of this compound

This compound is an ester formed from succinic acid and didocosanol (a long-chain fatty alcohol). Its structural properties may influence its biological functions, particularly in cellular signaling and metabolism. The compound is primarily studied for its roles in inflammation, cell signaling, and metabolic regulation.

1. Metabolic Signaling

This compound acts as a signaling molecule that links metabolic states to cellular responses. It can influence the tricarboxylic acid (TCA) cycle and affect the production of reactive oxygen species (ROS), which are crucial in various physiological processes.

- Succinate Accumulation : Under conditions like hypoxia or metabolic dysfunction, succinate accumulates and serves as a signal to neighboring cells about their metabolic state. This accumulation can activate pathways that lead to inflammation or cellular repair mechanisms .

2. Inflammatory Response Modulation

This compound has been shown to modulate inflammatory responses through several mechanisms:

- HIF-1α Stabilization : High concentrations of succinate can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), leading to the transcription of genes involved in inflammation and angiogenesis. This stabilization occurs even under normal oxygen conditions, mimicking a hypoxic state .

- Cytokine Production : In macrophages, this compound influences the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) while not directly affecting others like tumor necrosis factor (TNF) or interleukin-6 (IL-6) .

Table 1: Summary of Key Research Findings on this compound

Pharmacological Implications

The discovery of synthetic agonists for succinate receptors (formerly known as GPR91) has opened new avenues for therapeutic interventions. These agonists can potentially regulate blood pressure and modulate inflammatory responses, offering a promising approach for treating conditions like hypertension and chronic inflammatory diseases .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding how this compound accumulates in cells and its precise role in various signaling pathways.

- Therapeutic Applications : Exploring the potential of this compound analogs in clinical settings, particularly for inflammatory diseases and metabolic disorders.

- Longitudinal Studies : Conducting long-term studies to assess the effects of this compound on chronic conditions and overall health outcomes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing didocosyl succinate, and how do process parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification or condensation reactions under controlled conditions. Key parameters include reaction temperature, catalyst type (e.g., acid or enzymatic), and molar ratios of reactants. For instance, optimizing solution concentration and pressure during processing (e.g., blow spinning) can significantly impact product uniformity and purity, as demonstrated in poly(butylene succinate) studies using full factorial designs . Characterization via FTIR, NMR, and HPLC is critical to confirm structural integrity and quantify impurities.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard for structural elucidation, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. High-performance liquid chromatography (HPLC) quantifies purity. For nanoscale morphologies, scanning electron microscopy (SEM) is essential, as shown in polymer fiber studies .

Q. How should researchers design preliminary experiments to assess this compound’s biodegradability under varying environmental conditions?

- Methodological Answer : Use controlled degradation assays with variables such as pH, temperature, and microbial consortia. Weight loss measurements and gel permeation chromatography (GPC) track molecular weight changes. Reference protocols from green polymer research, which emphasize replicating environmental conditions (e.g., soil or aquatic systems) and including positive/negative controls .

Advanced Research Questions

Q. How can a full factorial experimental design be applied to optimize this compound synthesis for target material properties (e.g., tensile strength, degradation rate)?

- Methodological Answer : Identify critical factors (e.g., reactant stoichiometry, reaction time, temperature) and assign levels (low, medium, high). A 3³ full factorial design (27 experimental points) allows analysis of main effects and interactions via ANOVA. For example, poly(butylene succinate) studies optimized fiber diameter by testing solution concentration, air pressure, and flow rate, with ANOVA confirming concentration as the most significant factor .

Q. What strategies are recommended for resolving contradictions in experimental data when studying this compound’s thermal stability or mechanical performance?

- Methodological Answer : Conduct sensitivity analyses to identify outlier-prone steps (e.g., sample preparation or instrument calibration). Replicate experiments under identical conditions and use statistical tools like Grubbs’ test to exclude outliers. Cross-validate results with complementary techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior). Ensure raw data transparency and adherence to reproducibility guidelines, as emphasized in experimental design frameworks .

Q. How can researchers formulate mechanistic hypotheses about this compound’s interaction with biomolecules, and what validation methods are suitable?

- Methodological Answer : Use molecular docking simulations or fluorescence quenching assays to predict binding affinities. Validate hypotheses with in vitro assays (e.g., enzyme inhibition studies) and spectroscopic techniques like circular dichroism (CD) to monitor conformational changes. Frame hypotheses using PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure clarity, e.g., “Does this compound (Intervention) reduce biofilm formation (Outcome) in Staphylococcus aureus (Population) compared to traditional polymers (Comparison) over 72 hours (Time)?” .

Q. What advanced statistical approaches are appropriate for analyzing non-linear relationships in this compound’s performance data (e.g., degradation vs. temperature)?

- Methodological Answer : Employ response surface methodology (RSM) or machine learning models (e.g., random forests) to capture complex interactions. For instance, central composite designs (CCD) can model curvature in response variables, while partial least squares regression (PLSR) handles multicollinearity in spectroscopic data. Reference polymer studies that linked processing parameters to fiber properties via non-linear regression .

Guidelines for Data Presentation and Reproducibility

- Data Tables : Include factors (e.g., synthesis parameters), levels, and response variables (e.g., yield, purity) in factorial designs .

- Contradiction Management : Document raw data, experimental conditions, and statistical thresholds (e.g., p < 0.05) to enable third-party verification .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methodology and supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.